molecular formula C12H13N3O4 B2458251 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione CAS No. 52531-94-9

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione

Cat. No.: B2458251
CAS No.: 52531-94-9
M. Wt: 263.253
InChI Key: IGLOIBUWPRCLQJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activity

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione (CAS No. 52531-94-9) is a compound with significant potential in various biological applications. Its structure consists of an imidazolidine ring with a nitrobenzyl substituent, which influences its biological activity and reactivity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₃N₃O₄
  • Molecular Weight: 263.25 g/mol

Synthesis:
The compound is synthesized through the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions. This process can be optimized for industrial production using continuous flow synthesis techniques to enhance yield and efficiency .

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of derivatives related to imidazolidine compounds. For instance, the introduction of substituents on the imidazolidine ring has been shown to influence receptor affinity and biological activity. Specifically, modifications similar to those in this compound may enhance or reduce anticonvulsant effects depending on the substituents used .

Insecticidal Activity

Research on nitromethylene analogues of imidacloprid has demonstrated that compounds with similar structures exhibit insecticidal activity against Musca domestica (houseflies). The presence of dimethyl groups in the imidazolidine ring was noted to affect the insecticidal potency positively, suggesting that structural modifications can lead to enhanced biological efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various imidazolidine derivatives against human tumor cell lines. While specific data for this compound is limited, related compounds have shown promising results in inhibiting cancer cell growth, indicating potential therapeutic applications in oncology .

Study on Anticonvulsant Profiles

A study published in MDPI evaluated the anticonvulsant activity of several phenytoin derivatives and their combinations with other compounds. The findings suggested that certain structural modifications could significantly enhance anticonvulsant efficacy while reducing neurotoxicity . Although not directly tested on this compound, these findings imply that similar derivatives might exhibit beneficial pharmacological properties.

Insecticidal Efficacy Analysis

The insecticidal activity of modified imidazolidine compounds was assessed under various conditions. The study highlighted that specific configurations and substituents on the imidazolidine ring could either enhance or diminish insecticidal effectiveness against target species like houseflies .

Summary Table of Biological Activities

Activity Description Reference
AnticonvulsantPotentially enhances anticonvulsant activity; structural modifications matter
InsecticidalEffective against Musca domestica; influenced by substituent position
CytotoxicityRelated compounds show promise against human tumor cell lines

Properties

IUPAC Name

5,5-dimethyl-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2)10(16)14(11(17)13-12)7-8-3-5-9(6-4-8)15(18)19/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLOIBUWPRCLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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